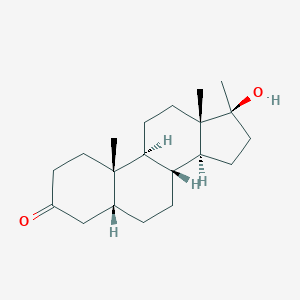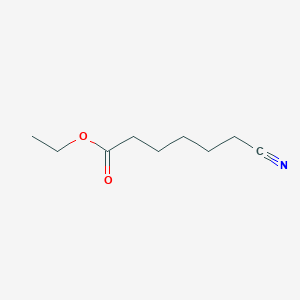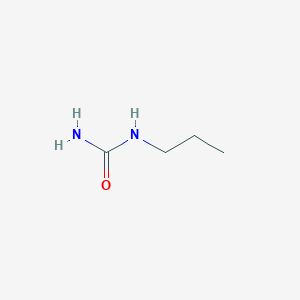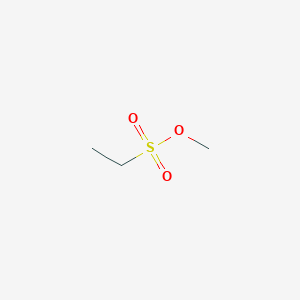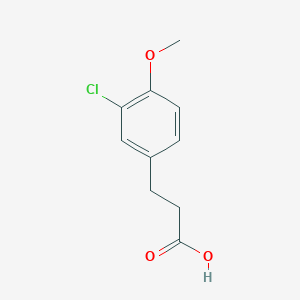
6-Methoxy-1,2,3,4-tetrahydronaphthalene
説明
6-Methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) is a compound that has been the subject of various synthetic and analytical studies due to its relevance in organic chemistry and potential biological activity. The compound is characterized by the presence of a methoxy group attached to a tetrahydronaphthalene ring system, which is a saturated version of the naphthalene structure with one of its rings partially hydrogenated.
Synthesis Analysis
Several synthetic routes have been developed to create derivatives of MTHN. For instance, an efficient method for synthesizing 1,4-dihydronaphthalenes, which are structurally related to MTHN, was developed using selective intramolecular Pt-catalyzed cyclohydroarylation of ethyl 2-benzyl-2,3-alkadienoates . Another study presented a six-step synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound closely related to MTHN, starting from 2-naphthoic acid with an overall yield of 27% . Additionally, an enantioselective synthesis of a derivative of MTHN, specifically (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, was achieved through a two-stage, three-step process involving Wittig olefination and Sharpless asymmetric dihydroxylation .
Molecular Structure Analysis
The molecular structure of MTHN and its derivatives has been extensively studied. Crystallographic analysis has been used to determine the stereochemistry and conformation of various substituted 1,2,3,4-tetrahydronaphthalenes . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
MTHN and its derivatives undergo a variety of chemical reactions. For example, the compound has been used as a starting material for synthesizing complex polycyclic terpenes . In another study, the base-catalyzed rearrangement of a MTHN derivative led to the formation of a hydrophenanthrene keto acid, showcasing the compound's versatility in chemical transformations . Selective O-methyloxime formation from a MTHN derivative was also reported, highlighting the compound's reactivity towards nucleophilic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of MTHN have been investigated through various spectroscopic techniques. Detailed HF and B3LYP/6-311++G(d,p) studies provided insights into the vibrational spectra of MTHN, including FT-IR and FT-Raman analyses . These studies are essential for identifying functional groups and predicting the behavior of the compound under different conditions. Additionally, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations have been reported, offering a comprehensive understanding of the electronic structure and potential reactivity of MTHN .
科学的研究の応用
Conformational Analysis and Spectroscopic Studies
6-Methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) has been extensively studied for its vibrational properties using FT-IR and FT-Raman spectroscopy. Detailed studies have been conducted to understand its conformational stability, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and UV-VIS spectroscopy. These studies are crucial in providing insights into the vibrational assignments and conformational stability of MTHN (Arivazhagan, Kavitha, & Subhasini, 2014).
Synthesis and Chemical Transformations
Research on MTHN has also focused on its synthesis and use in chemical transformations. For instance, alternative and straightforward methods have been developed for synthesizing dopaminergic compounds from naphthoic acid derivatives, highlighting the utility of MTHN in synthesizing biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, MTHN has been used in the synthesis of various compounds with potential applications in tumor research and therapy, showcasing its significance in medicinal chemistry (Berardi et al., 2005).
Application in Organic Synthesis
MTHN's role in organic synthesis is notable, particularly in the chemoenzymatic synthesis of precursors for serotonin receptor agonists. This highlights its relevance in the field of neurochemistry and pharmaceutical development (Orsini, Sello, Travaini, & Gennaro, 2002). Additionally, its involvement in acid-catalyzed hydrolyses and reaction studies further underlines its importance in understanding reaction mechanisms and developing new synthetic pathways (Sampson et al., 2004).
Structural and Crystallographic Studies
The study of MTHN extends to crystallographic investigations, demonstrating its utility in understanding molecular structures and solid-state properties. This is crucial for the development of new materials and the study of molecular interactions (Kaiser et al., 2023).
Receptor Binding and Activity
MTHN derivatives have been investigated for their binding affinities and activities at sigma receptors. This research is pivotal for developing new therapeutic agents and understanding receptor-mediated processes in biological systems (Niso et al., 2013).
特性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDFKRJYKNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061920 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19829 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
1730-48-9 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxytetralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XG2UMZ29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6-Methoxy-1,2,3,4-tetrahydronaphthalene and what are its key structural features?
A1: 6-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound consisting of a tetrahydronaphthalene backbone, which is a cyclohexane ring fused to a benzene ring, with a methoxy group (-OCH3) attached to the 6th position of the benzene ring. []
Q2: Is there any spectroscopic data available for 6-Methoxy-1,2,3,4-tetrahydronaphthalene?
A2: Yes, researchers have investigated the conformational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene using UV-VIS and NMR spectroscopy. []
Q3: How is 6-Methoxy-1,2,3,4-tetrahydronaphthalene synthesized?
A3: A common synthetic route involves a Friedel-Crafts reaction between 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and o-cresol using chlorotrimethylsilane as a catalyst. [] This method provides a relatively simple and efficient way to obtain the compound.
Q4: Can 6-Methoxy-1,2,3,4-tetrahydronaphthalene be used as a building block for more complex molecules?
A4: Absolutely! 6-Methoxy-1,2,3,4-tetrahydronaphthalene serves as a starting material in the synthesis of various biologically relevant compounds. For instance, it is used in the multistep synthesis of 2-pyrazolyl-estradiol derivatives, pyrazolocoumarin-estradiol hybrids, and related compounds that are being investigated for potential anticancer activity. []
Q5: Are there any applications of 6-Methoxy-1,2,3,4-tetrahydronaphthalene in the field of organic synthesis?
A5: Yes, it plays a crucial role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes. [] The synthetic strategy utilizes a novel method for preparing indanones from tetralones, highlighting the versatility of 6-Methoxy-1,2,3,4-tetrahydronaphthalene in organic transformations.
Q6: Has 6-Methoxy-1,2,3,4-tetrahydronaphthalene been used in the development of any pharmaceutical compounds?
A6: Interestingly, a derivative of 6-Methoxy-1,2,3,4-tetrahydronaphthalene, 8,11-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-6-methoxy-1,2,3,4-tetrahydro-7,12-benz[a]-anthraquinone, has shown promising antitumor properties against various cancer cell lines, including murine leukemia and human lung, breast, ovary, and colon cancer cells. [] This highlights the potential of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-based compounds for developing novel anticancer therapies.
Q7: Are there any known derivatives of 6-Methoxy-1,2,3,4-tetrahydronaphthalene with potential therapeutic applications?
A7: Yes, researchers have synthesized a series of pyrazolamine compounds containing a 6-Methoxy-1,2,3,4-tetrahydronaphthalene moiety. [] These compounds are being investigated for their potential in treating neurodegenerative disorders, demonstrating the broad therapeutic potential of 6-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives.
Q8: Have there been any studies on the reactivity of 6-Methoxy-1,2,3,4-tetrahydronaphthalene?
A8: Yes, studies have explored the kinetics of gas-phase unimolecular elimination reactions involving 6-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives. [] These studies provide valuable insights into the reactivity and reaction mechanisms associated with this compound.
Q9: Have there been any studies on the electrochemical behavior of 6-Methoxy-1,2,3,4-tetrahydronaphthalene?
A9: Indeed, researchers have investigated the anodic [2 + 2] cycloaddition reactions of 2-allyl-6-methoxy-1,2,3,4-tetrahydronaphthalene, examining the role of intramolecular electron transfer in these reactions. [] These findings contribute to our understanding of the electrochemical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives.
Q10: Are there any known crystal structures containing 6-Methoxy-1,2,3,4-tetrahydronaphthalene?
A10: Yes, researchers have successfully obtained X-ray crystal structures of novel manganese(III) complexes containing a 6-Methoxy-1,2,3,4-tetrahydronaphthalene moiety. [] These structures provide valuable insights into the coordination chemistry and molecular geometry of this compound in the solid state.
Q11: What insights can we gain from studying the deuterium isotope effects in reactions involving 6-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives?
A11: Researchers have investigated the α- and β-deuterium isotope effects in the hydrolysis of tetrahydronaphthalene epoxides, including 6-methoxy-1,2,3,4-tetrahydronaphthalene oxide. [] These studies provide valuable information about the reaction mechanism and rate-limiting steps involved in the hydrolysis process, contributing to our understanding of the reactivity and stability of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




